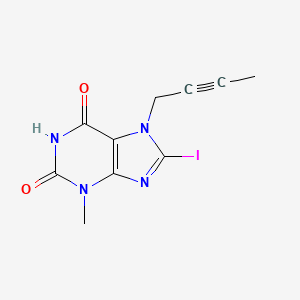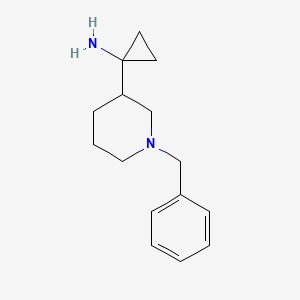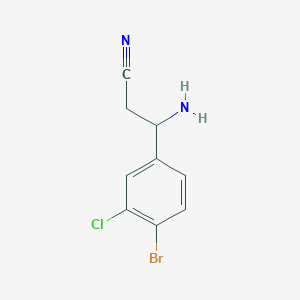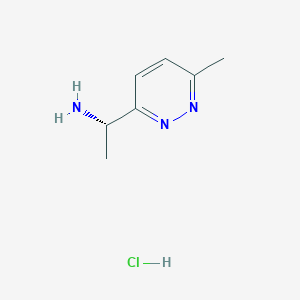
7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Cyclization: The cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in the inactivation of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A well-known DPP-4 inhibitor with a similar structure.
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine substitution makes it particularly interesting for further chemical modifications and potential radiolabeling applications .
Properties
Molecular Formula |
C10H9IN4O2 |
|---|---|
Molecular Weight |
344.11 g/mol |
IUPAC Name |
7-but-2-ynyl-8-iodo-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H9IN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17) |
InChI Key |
RUMFUJPGIUKFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(N=C1I)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)



![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)





